molecular formula C17H21Cl2NO2 B14892984 6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one

6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one

Cat. No.: B14892984
M. Wt: 342.3 g/mol
InChI Key: NQRYJDUIYPRCCU-UHFFFAOYSA-N
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Description

6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two chlorobutyl groups attached to the quinoline core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the alkylation of quinoline derivatives with 4-chlorobutyl halides under basic conditions. The reaction may proceed as follows:

    Starting Material: Quinoline-2(1H)-one.

    Reagents: 4-Chlorobutyl bromide, 4-chlorobutoxy bromide, base (e.g., potassium carbonate).

    Conditions: Reflux in an appropriate solvent (e.g., dimethylformamide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobutyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinoline-2,6-dione derivatives.

    Reduction: Formation of 6-(4-hydroxybutoxy)-1-(4-hydroxybutyl)quinolin-2(1H)-one.

    Substitution: Formation of azido or thiol-substituted quinoline derivatives.

Scientific Research Applications

6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylquinoline: A simpler quinoline derivative with different substituents.

    4-Chlorobutylquinoline: Lacks the butoxy group, leading to different chemical properties.

    6-Butoxyquinoline: Lacks the chlorobutyl group, affecting its reactivity and biological activity.

Uniqueness

6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one is unique due to the presence of both chlorobutyl and butoxy groups, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C17H21Cl2NO2

Molecular Weight

342.3 g/mol

IUPAC Name

6-(4-chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one

InChI

InChI=1S/C17H21Cl2NO2/c18-9-1-3-11-20-16-7-6-15(22-12-4-2-10-19)13-14(16)5-8-17(20)21/h5-8,13H,1-4,9-12H2

InChI Key

NQRYJDUIYPRCCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)N2CCCCCl)C=C1OCCCCCl

Origin of Product

United States

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